molecular formula C15H19N3O4 B2894632 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID CAS No. 1048005-56-6

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID

Cat. No.: B2894632
CAS No.: 1048005-56-6
M. Wt: 305.334
InChI Key: ASKALHYUJKUITJ-UHFFFAOYSA-N
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Description

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID is an organic compound with a complex structure It is characterized by the presence of a cyanophenyl group, a methoxypropyl group, and an oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a phenyl ring to introduce a cyano group. This can be achieved using nitrating agents such as sodium cyanide under controlled conditions.

    Introduction of the Methoxypropyl Group: The next step involves the alkylation of the intermediate with a methoxypropyl halide in the presence of a base such as potassium carbonate.

    Formation of the Oxobutanoic Acid Moiety: The final step involves the condensation of the intermediate with a suitable oxobutanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and methoxypropyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Cyanophenyl)amino)-2-((3-methoxyethyl)amino)-4-oxobutanoic acid: Similar structure but with a methoxyethyl group instead of methoxypropyl.

    4-((2-Cyanophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxopentanoic acid: Similar structure but with an oxopentanoic acid moiety instead of oxobutanoic acid.

Uniqueness

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the cyano and methoxypropyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-8-4-7-17-13(15(20)21)9-14(19)18-12-6-3-2-5-11(12)10-16/h2-3,5-6,13,17H,4,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKALHYUJKUITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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